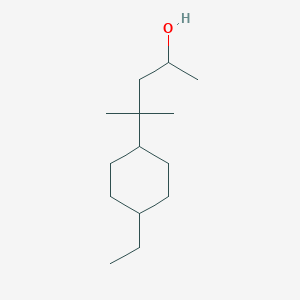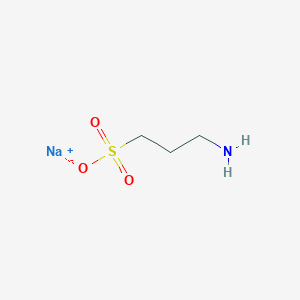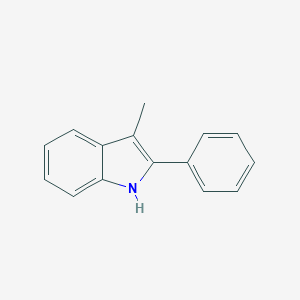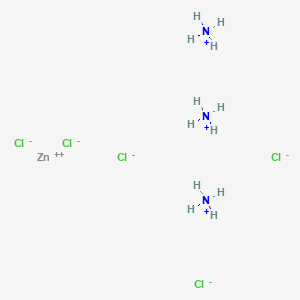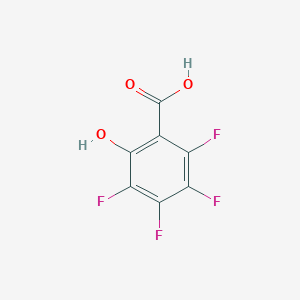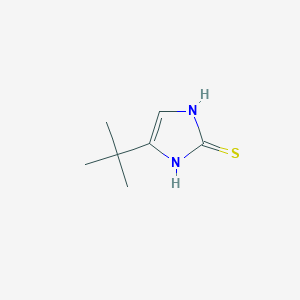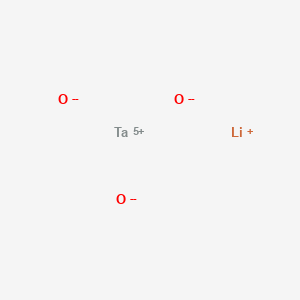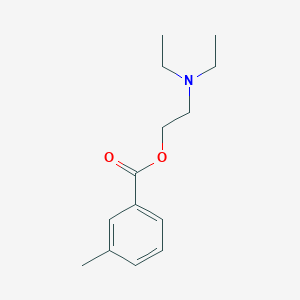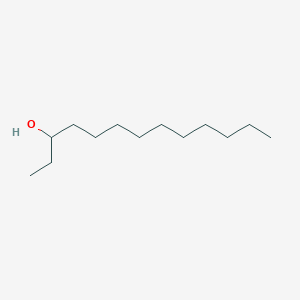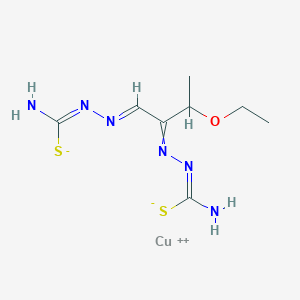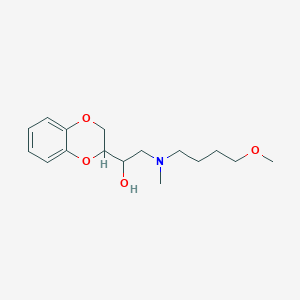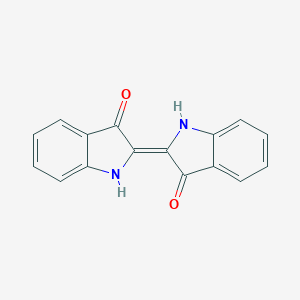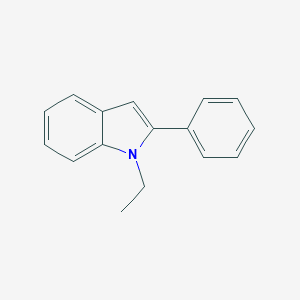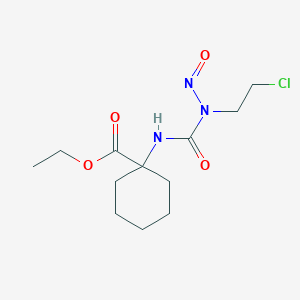
Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester, commonly known as CCNU, is a synthetic drug used in the treatment of cancer. CCNU belongs to the nitrosourea class of drugs and is used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. CCNU is a potent alkylating agent that works by damaging the DNA of cancer cells, thereby inhibiting their ability to divide and grow.
作用机制
CCNU works by damaging the DNA of cancer cells, thereby inhibiting their ability to divide and grow. CCNU is a potent alkylating agent that forms covalent bonds with the DNA molecule, leading to the formation of cross-links between DNA strands. This cross-linking prevents the DNA from replicating, leading to cell death. CCNU is also known to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
CCNU has both biochemical and physiological effects on the body. It is metabolized in the liver and excreted in the urine. CCNU has been shown to cause bone marrow suppression, leading to a decrease in white blood cells, red blood cells, and platelets. CCNU has also been shown to cause gastrointestinal toxicity, leading to nausea, vomiting, and diarrhea. In addition, CCNU has been shown to cause liver toxicity and pulmonary toxicity.
实验室实验的优点和局限性
CCNU has several advantages for lab experiments. It is a potent and selective anti-cancer agent that can be used to study the effects of DNA damage on cancer cells. CCNU is also relatively easy to synthesize and can be obtained in large quantities. However, CCNU has several limitations for lab experiments. It is a highly toxic substance that requires special handling and disposal procedures. CCNU is also known to be unstable in solution, which can affect its efficacy.
未来方向
There are several future directions for research on CCNU. One area of research is the development of new formulations of CCNU that are more stable in solution and have fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCNU. This information could be used to develop personalized treatment plans for cancer patients. Finally, there is a need for more research on the use of CCNU in the treatment of other diseases, such as multiple sclerosis and autoimmune disorders.
合成方法
CCNU is synthesized by reacting 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with ethyl alcohol. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.
科学研究应用
CCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. CCNU is often used in combination with other chemotherapy drugs to enhance its effectiveness. CCNU has also been studied for its potential use in the treatment of other diseases, such as multiple sclerosis and autoimmune disorders.
属性
CAS 编号 |
13991-74-7 |
|---|---|
产品名称 |
Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester |
分子式 |
C12H20ClN3O4 |
分子量 |
305.76 g/mol |
IUPAC 名称 |
ethyl 1-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20ClN3O4/c1-2-20-10(17)12(6-4-3-5-7-12)14-11(18)16(15-19)9-8-13/h2-9H2,1H3,(H,14,18) |
InChI 键 |
FPIQZBQZKBKLEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCCC1)NC(=O)N(CCCl)N=O |
规范 SMILES |
CCOC(=O)C1(CCCCC1)NC(=O)N(CCCl)N=O |
其他 CAS 编号 |
13991-74-7 |
同义词 |
1-[3-(2-Chloroethyl)-3-nitrosoureido]cyclohexanecarboxylic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



